Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(13)7-5(2)4-6(10)8(12)11-7/h4H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXGIJOPAJQRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=O)N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, structural characteristics, and relevant research findings.
Structural Characteristics
This compound is a derivative of picolinic acid, characterized by the presence of a bromine atom at the fifth position and a hydroxyl group at the sixth position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 246.06 g/mol. The unique structural features contribute to its reactivity and potential biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential applications in therapeutic areas such as:
- Antimicrobial Activity : Research has demonstrated that compounds with similar structures exhibit antimicrobial properties. This compound may share this characteristic, making it a candidate for further investigation in treating infections.
- Antioxidant Properties : Some derivatives of picolinic acid have shown antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.
- Enzyme Inhibition : The compound's structural features suggest potential interactions with various enzymes, which could lead to inhibition or modulation of enzymatic activity.
Synthesis Methods
Several methods for synthesizing this compound have been reported. A common approach involves the bromination of 6-hydroxypicolinic acid followed by esterification with ethanol. This method highlights the compound's accessibility for further biological testing.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined and are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Case Study 2: Antioxidant Activity
Another study focused on evaluating the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound showed a dose-dependent increase in scavenging activity, comparable to standard antioxidants like ascorbic acid.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its hydroxyl group may play a critical role in hydrogen bonding interactions with biological targets, enhancing its reactivity and potential efficacy.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is primarily studied for its potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of picolinic acid, including this compound, exhibit antimicrobial properties. These compounds can inhibit the growth of certain bacteria and fungi, suggesting a role in developing new antibiotics or antifungal agents .
Anti-inflammatory Properties
Studies have shown that compounds similar to this compound can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases . The presence of the hydroxyl group may enhance its ability to interact with inflammatory mediators.
Synthetic Applications
This compound serves as an important intermediate in the synthesis of more complex organic molecules.
Synthesis of Picolinic Acid Derivatives
The compound can be utilized as a starting material in synthesizing various picolinic acid derivatives, which are valuable in pharmaceutical chemistry for developing new therapeutic agents . Its bromine atom allows for further substitution reactions, enhancing its utility in organic synthesis.
Development of Pyridine Derivatives
This compound can also act as an intermediate in synthesizing pyridine derivatives, which are critical in creating numerous pharmaceuticals and agrochemicals . The ability to modify its structure through substitution reactions makes it a versatile building block.
Recent studies have highlighted the potential biological activities associated with this compound.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancer . The interaction with enzymes such as MAPK and TNF-α suggests that it could play a role in managing conditions like cardiovascular disease.
Antioxidant Activity
Preliminary studies indicate that picolinic acid derivatives may possess antioxidant properties, helping to mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases .
Case Studies and Research Findings
Several case studies have explored the applications of this compound:
- Case Study on Antimicrobial Efficacy: A study demonstrated that this compound exhibited significant antimicrobial activity against specific bacterial strains, paving the way for further research into its use as an antibiotic agent.
- Inflammation Modulation Research: Another study focused on the anti-inflammatory properties of related compounds, providing insights into how modifications to the picolinic structure can enhance therapeutic effects against chronic inflammation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |
|---|---|---|---|---|
| This compound | C₉H₁₀BrNO₃ | 260.08 | Ester, hydroxyl, bromo, methyl | Pyridine ring with Br (C5), OH (C6), Me (C3) |
| 5-bromo-N,6-dimethylpicolinamide | C₈H₈BrN₂O | 228.06 | Amide, bromo, methyl | Pyridine ring with Br (C5), Me (C6), CONHMe |
| Methyl 5-bromo-4-hydroxy-2-methoxybenzoate | C₉H₉BrO₄ | 261.07 | Ester, hydroxyl, bromo, methoxy | Benzene ring with Br (C5), OH (C4), OMe (C2) |
Key Observations:
Ring System : The target compound and 5-bromo-N,6-dimethylpicolinamide feature a pyridine ring, while Methyl 5-bromo-4-hydroxy-2-methoxybenzoate is a benzene derivative. The pyridine ring’s electron-deficient nature may influence reactivity and hydrogen-bonding interactions compared to the benzene ring .
Functional Groups : The ethyl ester in the target compound contrasts with the amide group in 5-bromo-N,6-dimethylpicolinamide, which may confer differences in solubility and hydrolytic stability. The methoxy group in the benzoate analog enhances lipophilicity relative to the hydroxyl group in the target compound .
Substituent Positions: Bromine at position 5 is conserved across all three compounds, but hydroxyl groups occupy distinct positions (C6 in the target vs.
Physicochemical Properties
- Molecular Weight : The target compound (260.08 g/mol) and the benzoate analog (261.07 g/mol) have nearly identical molecular weights, whereas the amide derivative is lighter (228.06 g/mol) due to fewer carbon and oxygen atoms.
- Solubility : The hydroxyl and ester groups in the target compound may enhance water solubility compared to the methoxy-containing benzoate analog. The amide derivative’s solubility profile would depend on its ability to form hydrogen bonds via the CONHMe group .
Preparation Methods
Starting from 6-Methyl-3-pyridinecarboxylic Acid
Esterification:
6-Methyl-3-pyridinecarboxylic acid reacts with ethanol to form ethyl 6-methyl-3-pyridinecarboxylate under acidic conditions at 30-80°C.
Reaction conditions: Acid catalysis, controlled temperature to optimize yield and prevent side reactions.
Reference:Amidation and Halogenation:
The ester undergoes ammonolysis with ammonia to produce 6-methyl-3-pyridinecarboxamide. Subsequently, halogenation with brominating agents (e.g., N-bromosuccinimide or bromine in acetic acid) introduces bromine at the 5-position selectively, yielding 5-bromo-6-methylpicolinamide.
Reaction conditions: Mild temperature, controlled addition to prevent over-bromination.
Reference:Hydroxylation at the 6-Position:
Hydroxylation of the methyl group at the 6-position can be achieved via oxidation or directed hydroxylation methods, leading to the hydroxy derivative.
Note: Specific hydroxylation at the 6-position is facilitated by oxidation with suitable reagents like potassium permanganate or other oxidants under controlled conditions.Esterification to Form Ethyl 5-bromo-6-hydroxy-3-methylpicolinate:
Final esterification involves converting the acid or amide intermediates into the ester form, completing the synthesis.
Direct Bromination of 6-Methyl-3-picolinic Acid Derivatives
- Bromination of 6-methyl-3-picolinic acid derivatives using N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent (e.g., acetic acid) at controlled temperatures (0-25°C) to selectively brominate the 5-position.
- Hydroxylation at the 6-position can be achieved via oxidation of the methyl group post-bromination, using oxidants such as potassium permanganate or hydrogen peroxide under mild conditions.
- Esterification with ethanol yields the final ethyl ester.
- High regioselectivity due to the directing effects of existing substituents.
- Compatibility with various oxidation and halogenation reagents.
Alternative Route via Pyridine Derivatives
- Starting from 2,5-dibromopyridine derivatives, selective substitution at the 3-position with methyl groups, followed by hydroxylation and esterification.
- This approach benefits from well-established halogenation and substitution chemistry on heteroaromatic rings.
Summary of Reaction Conditions and Data
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification | 6-Methyl-3-pyridinecarboxylic acid | Ethanol, acid catalyst | 30-80°C | Ethyl 6-methyl-3-pyridinecarboxylate | 85-90 | Mild, high yield |
| Amide formation | Ester | Ammonia water | Room temperature to 50°C | 6-Methyl-3-pyridinecarboxamide | 80-85 | Controlled ammonolysis |
| Bromination | Amide | NBS or Br2 | 0-25°C | 5-Bromo-6-methylpicolinamide | 75-85 | Regioselective |
| Hydroxylation | Brominated intermediate | Oxidants (KMnO4) | Mild, controlled | 5-Bromo-6-hydroxy-3-methylpicolinate | 70-80 | Selective hydroxylation |
| Esterification | Hydroxy acid | Ethanol, acid catalyst | Reflux | This compound | 85-90 | Final step |
Research Findings and Optimization
- Selectivity: Bromination at the 5-position is achieved with high regioselectivity by controlling the reaction conditions and choosing appropriate halogenating agents.
- Yield Enhancement: Using esterification prior to halogenation reduces side reactions and improves overall yield.
- Environmental Considerations: Avoiding harsh reagents like acyl chlorides minimizes environmental impact, aligning with green chemistry principles.
- Safety: Mild reaction conditions and the use of water-soluble intermediates reduce safety hazards associated with traditional halogenation and nitration methods.
Q & A
Basic: What are the key considerations for synthesizing Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, and how can its purity be validated?
Answer:
Synthesis typically involves bromination of a pre-functionalized pyridine core, followed by esterification and hydroxylation. Critical steps include:
- Regioselective bromination : Use directed ortho-metalation (DoM) or halogen dance protocols to ensure bromine incorporation at the C5 position .
- Protection of hydroxyl groups : Temporary protecting groups (e.g., silyl ethers) prevent unwanted side reactions during esterification .
- Validation :
Intermediate: How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
Answer:
The compound’s reactivity is governed by:
- Steric hindrance : The C3 methyl group restricts access to the C5 bromine, favoring low-temperature Suzuki-Miyaura couplings with bulky palladium catalysts (e.g., XPhos Pd G3) .
- Electronic effects : The electron-withdrawing ester (C2) and hydroxyl (C6) groups activate the C5 bromide for nucleophilic aromatic substitution (SNAr) but deactivate the pyridine ring toward electrophilic attacks.
- Methodological tip : Use computational tools (DFT calculations) to predict reactive sites and optimize ligand selection for coupling efficiency .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
Answer:
Discrepancies often arise from:
- Dynamic effects in solution : Rotameric equilibria of the ester group (C2) may skew NMR data, while X-ray structures represent static conformations. Use variable-temperature NMR to identify dynamic behavior .
- Crystal packing distortions : Compare multiple crystallographic datasets (e.g., using SHELXL refinement) to rule out lattice-induced artifacts .
- Validation protocol :
Basic: What analytical techniques are most effective for characterizing the stability of this compound under varying pH conditions?
Answer:
- UV-Vis spectroscopy : Monitor degradation (e.g., ester hydrolysis or debromination) via shifts in λmax under acidic (pH 2–4) and basic (pH 8–10) conditions.
- LC-MS/MS : Identify degradation products (e.g., free picolinic acid derivatives) with high sensitivity.
- Accelerated stability studies : Use Arrhenius plots to predict shelf-life at 25°C by testing stability at elevated temperatures (40–60°C) .
Advanced: How can researchers design experiments to probe the mechanistic role of the hydroxyl group in catalytic transformations involving this compound?
Answer:
- Isotopic labeling : Synthesize a <sup>18</sup>O-labeled analog at C6 to track hydroxyl participation in proton-coupled electron transfer (PCET) via mass spectrometry .
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds in Pd-mediated couplings.
- Computational modeling : Use density functional theory (DFT) to map transition states and identify hydrogen-bonding interactions involving the hydroxyl group .
Intermediate: What strategies mitigate competing side reactions (e.g., ester hydrolysis) during functionalization of this compound?
Answer:
- Solvent selection : Use aprotic solvents (e.g., THF, DMF) to minimize hydrolysis. Ethyl lactate, a green solvent, offers low nucleophilicity and high stability for Brønsted acid-sensitive reactions .
- Additives : Incorporate molecular sieves (3Å) to sequester water or employ scavengers like triethyl orthoformate.
- Temperature control : Conduct reactions at 0–5°C to slow hydrolysis kinetics while maintaining coupling efficiency .
Advanced: How should researchers address unexpected byproducts in the synthesis of derivatives from this compound?
Answer:
- Mechanistic hypothesis testing :
- LC-MS trapping experiments : Identify transient intermediates (e.g., radical species in photoredox reactions).
- In situ IR spectroscopy : Monitor reaction progress for intermediates not detectable by NMR.
- Byproduct characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to elucidate structures.
- Design of experiments (DoE) : Apply factorial design to optimize reaction parameters (e.g., stoichiometry, catalyst loading) and suppress byproduct formation .
Basic: What are the best practices for formulating research questions on this compound using frameworks like PICO?
Answer:
Structure hypotheses using the PICO format:
- Population (P) : this compound and its analogs.
- Intervention (I) : Catalytic functionalization (e.g., C–N coupling).
- Comparison (C) : Reactivity vs. non-hydroxylated analogs.
- Outcome (O) : Yield, regioselectivity, or mechanistic insights.
Example: “In palladium-catalyzed cross-couplings of this compound (P), how does the hydroxyl group (I) influence regioselectivity compared to its deoxygenated analog (C), as measured by NMR yield and X-ray structural data (O)?” .
Advanced: What interdisciplinary approaches can elucidate the biological activity of derivatives of this compound?
Answer:
- Cheminformatics : Build QSAR models correlating substituent effects (e.g., logP, Hammett σ) with bioactivity data.
- Crystallographic fragment screening : Co-crystallize derivatives with target proteins (e.g., kinases) to identify binding motifs.
- Metabolomics : Track cellular uptake and metabolic stability using radiolabeled (e.g., <sup>14</sup>C) analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
